molecular formula C19H22ClN3O B5739143 N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B5739143
M. Wt: 343.8 g/mol
InChI Key: AZNOECLOEFHDTM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with 3-chlorophenyl and 2,3-dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-5-3-8-18(15(14)2)22-9-11-23(12-10-22)19(24)21-17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNOECLOEFHDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide typically involves the reaction of 3-chloroaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often require a solvent like dichloromethane and are carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(2,3-dimethylphenyl)amino]acetamide
  • N-(3-chlorophenyl)-N’-(2,3-dimethylphenyl)urea

Uniqueness

Compared to similar compounds, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide exhibits unique structural features due to the presence of the piperazine ring

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